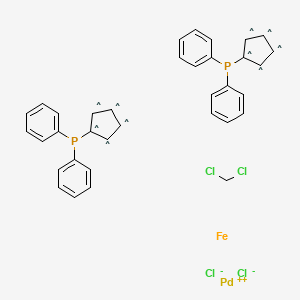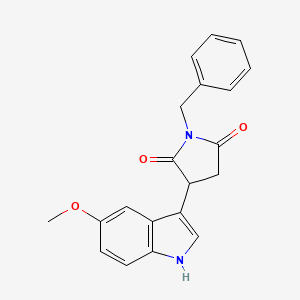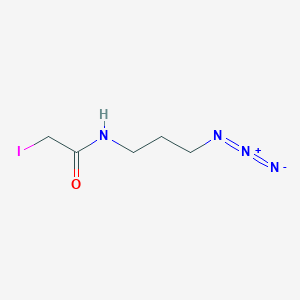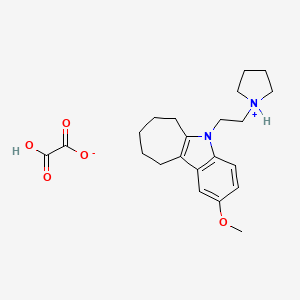
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its indole core, which is fused with a cycloheptane ring, and further modified with a methoxy group and a pyrrolidinoethyl side chain. The oxalate form of this compound is often used in research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with cycloheptanone under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Pyrrolidinoethyl Side Chain: This step involves the alkylation of the indole nitrogen with 2-bromoethylpyrrolidine under basic conditions.
Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole core or the cycloheptane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The methoxy group and pyrrolidinoethyl side chain may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5H-Cyclohept(b)indole: Lacks the methoxy group and pyrrolidinoethyl side chain.
6,7,8,9,10-Pentahydro-2-methoxyindole: Lacks the cycloheptane ring.
2-Methoxy-5-(2-pyrrolidinoethyl)indole: Lacks the cycloheptane ring and oxalate form.
Uniqueness
The unique combination of the indole core, cycloheptane ring, methoxy group, and pyrrolidinoethyl side chain makes 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate distinct from other similar compounds
Propiedades
Número CAS |
41734-66-1 |
|---|---|
Fórmula molecular |
C22H30N2O5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-hydroxy-2-oxoacetate;2-methoxy-5-(2-pyrrolidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |
InChI |
InChI=1S/C20H28N2O.C2H2O4/c1-23-16-9-10-20-18(15-16)17-7-3-2-4-8-19(17)22(20)14-13-21-11-5-6-12-21;3-1(4)2(5)6/h9-10,15H,2-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
SRFMHOLEFXEWAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C3=C2CCCCC3)CC[NH+]4CCCC4.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![(2E,4Z,12Z,18E,29Z)-26,31-ditert-butyl-3-(3-tert-butyl-5-propan-2-ylphenyl)-18-(3,5-ditert-butylcyclohexa-1,3-dien-1-yl)-33-prop-1-enylhexacyclo[21.8.2.15,9.124,28.04,17.020,32]pentatriaconta-1(31),2,4(17),12,14,15,18,20,22,27,29-undecaene](/img/structure/B13729933.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
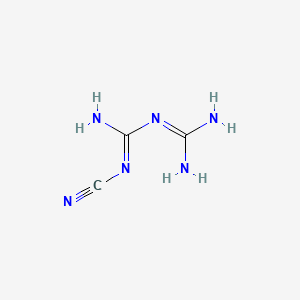
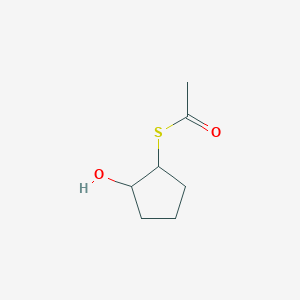

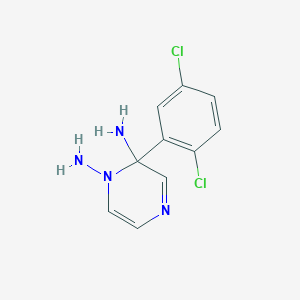
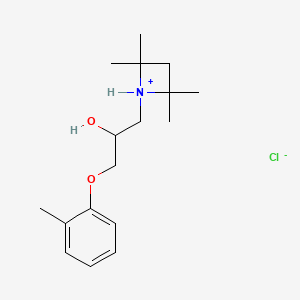
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
